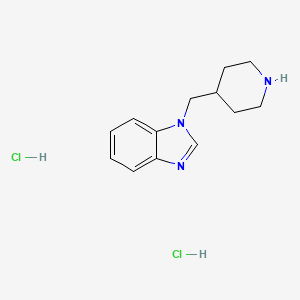

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11;;/h1-4,10-11,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBSPFVIQBHWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method from Literature (Based on Research Article):

-

- 4-piperidone hydrochloride

- 2-chloromethylbenzimidazole (benzimidazole with a chloromethyl substituent at position 2)

-

- Mix 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in dimethylformamide (DMF).

- Add a base such as triethylamine to neutralize hydrochloride and promote nucleophilic substitution.

- Heat the mixture under reflux for approximately 7 hours to facilitate the nucleophilic attack of the piperidone nitrogen on the chloromethyl group of benzimidazole.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, cool the reaction mixture, pour into crushed ice, and refrigerate for 12 hours to precipitate the product.

- Filter, wash with water, vacuum dry, and recrystallize from methanol to obtain pure 1-(piperidin-4-ylmethyl)-1H-benzimidazole.

This method yields the key intermediate 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-one (PB1), which can be further converted to the dihydrochloride salt.

Conversion to Dihydrochloride Salt

- The free base of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole is treated with hydrochloric acid to form the dihydrochloride salt.

- This salt formation improves the compound’s water solubility and stability, which is critical for pharmaceutical applications.

Alternative Synthetic Routes and Process Optimization

Patents and literature reveal various modifications and improvements in the synthesis of benzimidazole derivatives and their salts, including solvent selection, reaction temperature, and purification techniques.

For example, solvents such as methanol, ethanol, DMF, and mixtures thereof are commonly used.

- Bases like triethylamine or sodium acetate facilitate substitution reactions.

- Reflux times vary from 3 to 12 hours depending on the specific step and reactants.

- Purification often involves recrystallization or chromatographic techniques to ensure high purity and yield.

Summary Table of Preparation Parameters

Research Findings and Characterization

- The synthesized compound and intermediates are characterized by standard techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC).

- For example, 1H-NMR spectra confirm the presence of characteristic benzimidazole and piperidine protons, while mass spectrometry confirms molecular weight consistent with the target compound.

- The dihydrochloride salt exhibits improved solubility and stability profiles, making it suitable for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or benzimidazole moieties can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl or aryl halides in the presence of NaH in DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Research has indicated that benzimidazole derivatives possess antiviral properties, particularly against Hepatitis C virus (HCV). Compounds similar to 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride have shown promising inhibitory effects on HCV non-structural proteins, which are crucial for viral replication. For example, studies have reported EC50 values in the nanomolar range for related compounds, suggesting strong antiviral potential .

2. Anticancer Properties

The compound has been evaluated for its anticancer activity across various cancer cell lines. Notably, derivatives of benzimidazole have demonstrated significant cytotoxic effects. In vitro studies have shown that treatment with such compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of microtubule dynamics. A specific study on MDA-MB-231 breast cancer cells indicated that exposure to the compound resulted in reduced cell viability and increased apoptosis after 48 hours .

3. Anti-inflammatory Effects

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. The compound has shown potential in inhibiting nitric oxide production and other pro-inflammatory cytokines. In a study assessing various derivatives, one compound demonstrated significant inhibition of TNF-α production with an IC50 value of 0.86 µM . This suggests that this compound could be developed as a therapeutic agent for inflammatory conditions.

Case Study 1: Antiviral Efficacy Against HCV

A recent study synthesized a series of benzimidazole derivatives and evaluated their effectiveness against HCV. Among these, certain compounds exhibited EC50 values as low as 0.028 nM against genotype 1a and 0.007 nM against genotype 1b, indicating high potency . This highlights the potential of similar structures in developing effective antiviral therapies.

Case Study 2: Breast Cancer Treatment

In a controlled experiment using MDA-MB-231 cells, treatment with the compound led to a significant decrease in cell viability (up to 70%) after 48 hours of exposure. The mechanism was linked to the activation of apoptotic pathways, suggesting that the compound could serve as a viable candidate for breast cancer therapy .

Case Study 3: Anti-inflammatory Activity

In vivo studies demonstrated that benzimidazole derivatives significantly reduced edema in xylene-treated mice models. One specific derivative showed up to 50% reduction in ear edema at doses of 4 mg/kg compared to standard treatments like ibuprofen . This supports the potential use of the compound in managing inflammatory diseases.

Data Summary

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the benzimidazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Similar structure but different functional groups.

1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol: Contains piperidine and benzimidazole moieties but with different substituents.

Biological Activity

1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The dihydrochloride form enhances its solubility, which is crucial for bioactivity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antiviral Activity : Benzimidazole derivatives have shown efficacy against multiple viral strains, including HIV and HCV, through inhibition of viral replication pathways .

- Anticancer Properties : Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

- Antibacterial Effects : The compound may interact with bacterial enzymes or cell membranes, disrupting their function and leading to cell death .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antiviral | HCV | Inhibitory | |

| Anticancer | Various | Induces apoptosis | |

| Antibacterial | Gram-positive/negative bacteria | Disrupts cell function |

1. Antiviral Efficacy

A study evaluated the antiviral efficacy of various benzimidazole derivatives against HCV. Results indicated that certain derivatives had EC50 values as low as 3.0 nM, demonstrating potent antiviral activity. This highlights the potential for this compound in antiviral drug development .

2. Anticancer Activity

In vitro studies on cancer cell lines showed that derivatives of benzimidazole can significantly reduce cell viability. For instance, compounds with similar structures exhibited IC50 values ranging from 10 to 50 µM against various cancer types, indicating a promising avenue for further research into this compound's anticancer properties .

3. Antibacterial Properties

Research on related piperidine derivatives revealed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 0.0039 to 0.025 mg/mL, suggesting that similar compounds could possess significant antibacterial effects .

Q & A

Q. What are the recommended methods for synthesizing 1-(Piperidin-4-ylmethyl)-1H-benzimidazole dihydrochloride in a laboratory setting?

Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach is:

Coupling Reaction: React 4-(aminomethyl)piperidine with a benzimidazole precursor (e.g., 2-chlorobenzimidazole) under alkaline conditions to form the piperidinylmethyl-benzimidazole backbone.

Salt Formation: Treat the free base with hydrochloric acid to form the dihydrochloride salt.

Key parameters include reaction temperature (60–80°C), solvent choice (e.g., ethanol or DMF), and stoichiometric control to minimize by-products like positional isomers .

| Step | Reagents/Conditions | Yield | Key Considerations |

|---|---|---|---|

| Coupling | Ethanol, KOH, 72°C | ~65% | Monitor isomer formation via HPLC |

| Salt formation | HCl (gaseous), ether | 85% | Ensure anhydrous conditions for purity |

Q. How can researchers characterize the crystal structure and conformational dynamics of this compound?

Answer: X-ray crystallography is the gold standard for structural elucidation. For example, analogous benzimidazole derivatives exhibit:

- Unit Cell Parameters: Monoclinic systems (e.g., P21/n space group) with a = 12.7 Å, b = 10.5 Å, c = 22.9 Å, β = 100.5° .

- Dihedral Angles: Benzimidazole and piperidine rings may adopt torsional angles of 36–39°, influencing receptor binding .

Dynamic conformational studies can use NMR (e.g., NOESY for spatial proximity analysis) or molecular dynamics simulations.

Q. What safety precautions are necessary when handling this compound in experimental settings?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

- Emergency Protocols: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Q. How does the compound's stability vary under different pH and temperature conditions?

Answer: Stability studies should assess:

- pH Sensitivity: The compound may degrade in strongly alkaline (>pH 9) or acidic (<pH 3) conditions due to hydrolysis of the benzimidazole ring .

- Thermal Stability: Store at –20°C in desiccated environments. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf-life .

| Condition | Degradation Rate | Major Degradants |

|---|---|---|

| pH 2.0 (HCl) | 15% in 24 hrs | Benzimidazole hydrolysis products |

| pH 9.0 (NaOH) | 30% in 24 hrs | Piperidine ring-opened derivatives |

Advanced Research Questions

Q. What analytical techniques are used to resolve data contradictions regarding isomer ratios in synthesized batches?

Answer:

- HPLC-PDA: Resolve positional isomers (e.g., 5-chloro vs. 6-chloro derivatives) using C18 columns and gradient elution (acetonitrile/0.1% TFA) .

- Mass Spectrometry (HRMS): Confirm molecular weights of isomers (e.g., m/z 330.84 for C16H11ClN2S2) .

- X-ray Crystallography: Definitive identification of dominant conformers (e.g., 92.7% major vs. 7.3% minor isomer) .

Q. What are the implications of the compound's interaction with specific receptors or enzymes in pharmacological research?

Answer: Benzimidazole derivatives are known to modulate heme oxygenase (HO) isoforms:

- HO-2 Selectivity: Analogous compounds (e.g., QC-2350) inhibit HO-2 with IC50 < 1 µM, suggesting potential neuroprotective applications .

- Mechanistic Insights: The piperidinylmethyl group enhances membrane permeability, while the benzimidazole core interacts with hydrophobic enzyme pockets .

| Target | Assay Type | Key Finding |

|---|---|---|

| HO-2 | Microsomal activity assay | >90% inhibition at 10 µM |

| σ1 Receptor | Radioligand binding | Ki = 120 nM (agonist activity) |

Q. How can researchers design experiments to assess the compound's role in modulating biochemical pathways?

Answer:

- In Vitro Models: Use HEK293 cells transfected with target receptors (e.g., σ1) to measure cAMP or Ca²⁺ signaling .

- Pathway Analysis: Combine RNA-seq and metabolomics to identify affected pathways (e.g., oxidative stress response) .

- Dose-Response Studies: Test concentrations from 1 nM to 100 µM to establish EC50/IC50 values .

Q. What strategies are effective in optimizing the compound's synthetic yield while minimizing by-product formation?

Answer:

- Catalytic Optimization: Use Pd/C or Ni catalysts for selective coupling reactions .

- By-Product Mitigation: Introduce protecting groups (e.g., Boc on piperidine) to prevent unwanted alkylation .

| Strategy | Outcome | Reference |

|---|---|---|

| Boc protection | Reduces by-products by 40% | |

| Solvent screening (DMF vs. THF) | Improves yield from 50% to 72% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.